1,3-Bis(Phenylethynyl)Benzene
Overview
Description
1,3-Bis(Phenylethynyl)Benzene is an organic compound characterized by its unique structure, consisting of a benzene ring substituted with two phenylethynyl groups at the 1 and 3 positions. This compound is known for its interesting photophysical properties and has been studied for various applications in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(Phenylethynyl)Benzene can be synthesized through several methods, with one of the most common being the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The typical reaction conditions include:
Catalyst: Palladium(0) complexes
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(Phenylethynyl)Benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully hydrogenated products.
Substitution: Brominated or other substituted derivatives.
Scientific Research Applications
1,3-Bis(Phenylethynyl)Benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Incorporated into polymers and dendrimers for light-harvesting and photophysical studies.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,3-Bis(Phenylethynyl)Benzene in its various applications often involves its unique photophysical properties. The compound can absorb and emit light, making it useful in light-harvesting systems and as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in imaging or energy transfer processes in materials science.
Comparison with Similar Compounds
1,3-Bis(Phenylethynyl)Benzene can be compared to other similar compounds, such as diphenylacetylene (tolan) and other bis(phenylethynyl)benzenes. These compounds share similar structural features but differ in their photophysical properties and reactivity. For example:
Diphenylacetylene (Tolan): Similar structure but lacks the additional phenylethynyl group, resulting in different absorption and emission spectra.
1,4-Bis(Phenylethynyl)Benzene: Similar structure but with phenylethynyl groups at the 1 and 4 positions, leading to different electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural arrangement and resulting properties.
Properties
IUPAC Name |
1,3-bis(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDTTNTNYKSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550836 | |
Record name | 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-36-1 | |
Record name | 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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